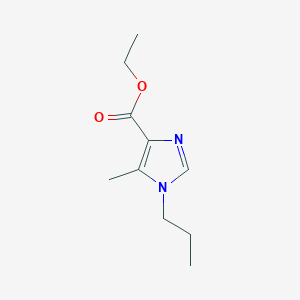
4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is characterized by its azo groups, which are responsible for its chromophoric properties, making it useful in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with suitable coupling components under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of azo groups leads to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a dye intermediate and a reagent for various organic synthesis reactions.
Biology
In biological research, it serves as a staining agent for microscopy and histology, helping to visualize cellular components.
Medicine
Industry
Industrially, it is used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity and function. The pathways involved often include redox reactions and covalent modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)benzoic acid
- 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)phenylsulfonic acid
Uniqueness
Compared to similar compounds, 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of reactions and its applications across various fields highlight its versatility and importance.
Eigenschaften
Molekularformel |
C30H21N7O10S |
|---|---|
Molekulargewicht |
671.6 g/mol |
IUPAC-Name |
4-[[4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]benzoyl]amino]phenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C30H21N7O10S/c38-24-14-9-20(15-23(24)29(41)42)34-32-18-3-1-16(2-4-18)27(39)31-17-5-7-19(8-6-17)33-35-25-26(30(43)44)36-37(28(25)40)21-10-12-22(13-11-21)48(45,46)47/h1-15,25,38H,(H,31,39)(H,41,42)(H,43,44)(H,45,46,47) |
InChI-Schlüssel |
VLEROZTXHVGLOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[2.2.1]heptan-1-yl)piperazine](/img/structure/B11770710.png)
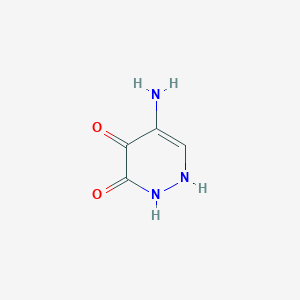

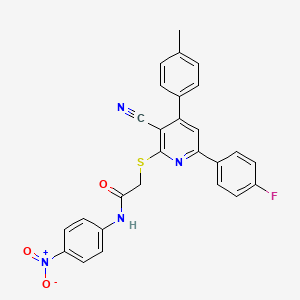


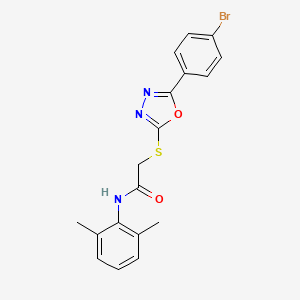
![1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B11770762.png)
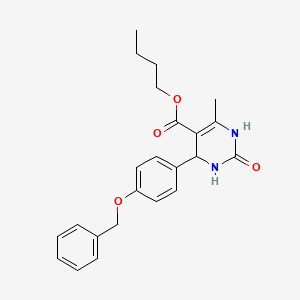
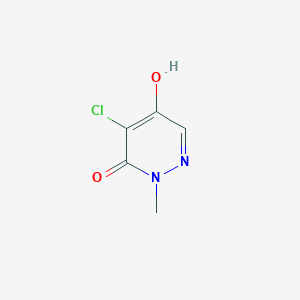
![(11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B11770786.png)
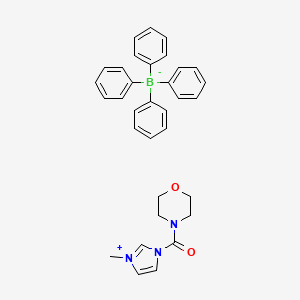
![6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
